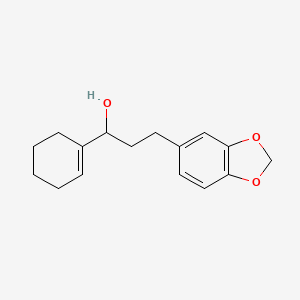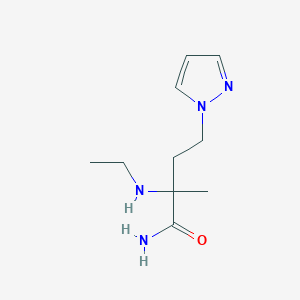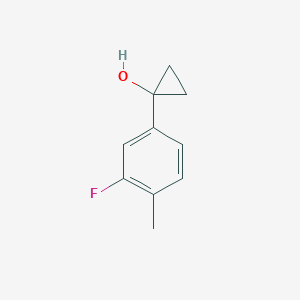
2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one is an organic compound that is useful in various fields of chemistry. It is characterized by the presence of a chloro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethanone moiety. This compound is often utilized in organic synthesis due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one typically involves the chlorination of 1-(2-methoxy-4,5-dimethylphenyl)ethanone. This can be achieved through various methods, including the use of thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific properties.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy and methyl groups influence the compound’s reactivity and stability. The ethanone moiety can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-chloroethanone: Similar structure but with different substitution patterns on the phenyl ring.
2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-one: Similar structure with different positions of the methoxy groups.
1-(2-Methoxy-4,5-dimethylphenyl)ethanone: Lacks the chloro group, leading to different reactivity.
Uniqueness
2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-chloro-1-(2-methoxy-4,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-9(10(13)6-12)11(14-3)5-8(7)2/h4-5H,6H2,1-3H3 |
Clave InChI |
XWHFCJHZWJMXOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)OC)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)


![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)
